2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
Description
2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a 1,2,4-triazole derivative characterized by a triazole core substituted with a 4-chlorophenylaminomethyl group at position 5, a phenyl group at position 4, and a thio-linked N-phenylacetamide moiety at position 2. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for diverse biological activities, including antimicrobial and enzyme inhibition properties.
Properties
Molecular Formula |
C23H20ClN5OS |
|---|---|
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20ClN5OS/c24-17-11-13-18(14-12-17)25-15-21-27-28-23(29(21)20-9-5-2-6-10-20)31-16-22(30)26-19-7-3-1-4-8-19/h1-14,25H,15-16H2,(H,26,30) |
InChI Key |
INCLYXILDPGFNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazide Cyclization with Phenylisothiocyanate
The reaction begins with the formation of a hydrazide intermediate. For example, 2-(4-isobutylphenyl)propane hydrazide is synthesized by refluxing methyl 2-(4-isobutylphenyl)propanoate with hydrazine hydrate in methanol. Cyclization into the 1,2,4-triazole-3-thione derivative is achieved by heating the hydrazide with methyl isothiocyanate in a basic medium (10% NaOH in methanol). This step proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocyanate carbon, followed by intramolecular cyclization.
Critical Parameters :
Acid-Catalyzed Condensation Using Ion Exchange Resins
Alternative methods employ acidic ion exchange resins (e.g., Amberlyst 15) to catalyze the reaction between carboxylic acids and hydrazine. For instance, glacial acetic acid reacts with hydrazine hydrate at 180°C for 6 hours in the presence of the resin, yielding 4-amino-1,2,4-triazole derivatives. This method minimizes side reactions and enhances purity (99.4%) by avoiding strong mineral acids.
Functionalization with the 4-Chlorophenylaminomethyl Group
The 5-position of the triazole ring is functionalized via Mannich reaction or reductive amination .
Mannich Reaction with 4-Chloroaniline
A three-component Mannich reaction introduces the aminomethyl group. The triazole-thione reacts with formaldehyde and 4-chloroaniline in ethanol under reflux. The imine intermediate is subsequently reduced in situ using sodium borohydride (NaBH4).
Key Observations :
Comparative Analysis of Synthetic Methods
The table below evaluates three representative protocols for synthesizing the target compound:
Ultrasound irradiation reduces reaction times by 94% while increasing yields by 21–31%. Acidic resins enhance purity but require higher temperatures.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Acidic medium, 60°C | Sulfoxide derivative | 78% | Selective oxidation without triazole ring degradation |
| KMnO<sub>4</sub> | Alkaline medium, 25°C | Sulfone derivative | 65% | Requires stoichiometric control to prevent over-oxidation |
The triazole ring remains stable under these conditions, as confirmed by <sup>1</sup>H NMR analysis.
Hydrolysis Reactions
The acetamide group and thioether linkage participate in hydrolysis:
Acidic Hydrolysis
-
Conditions : HCl (6M), reflux, 12 hrs.
-
Products :
-
Phenylacetic acid (from acetamide cleavage).
-
5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (from thioether scission).
-
Basic Hydrolysis
-
Conditions : NaOH (10%), 80°C, 8 hrs.
-
Products :
-
Aniline and acetic acid derivatives.
-
Complete decomposition observed at prolonged reaction times (>24 hrs).
-
Nucleophilic Substitution
The chlorophenyl group undergoes substitution reactions:
| Nucleophile | Conditions | Product | Catalyst | Efficiency |
|---|---|---|---|---|
| NH<sub>3</sub> | Ethanol, 70°C, 6 hrs | 4-Aminophenyl derivative | CuI | 52% |
| CH<sub>3</sub>ONa | DMF, 120°C, 10 hrs | 4-Methoxyphenyl derivative | K<sub>2</sub>CO<sub>3</sub> | 68% |
Reactivity is enhanced by electron-withdrawing effects of the triazole ring.
Alkylation and Acylation
The secondary amine (-NH-) group reacts with electrophiles:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH<sub>3</sub>I | DCM, TEA, 0°C | N-Methylated derivative |
| Acylation | Acetyl chloride | Pyridine, 25°C | N-Acetylated derivative |
Products were characterized by IR (loss of N-H stretch at 3350 cm<sup>−1</sup>) and mass spectrometry .
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces:
-
Triazole ring opening : Forms a diazo intermediate, confirmed by trapping with maleic anhydride.
-
Disproportionation : Generates phenyl disulfide (from thioether).
Metal Coordination
The triazole nitrogen atoms coordinate with transition metals:
| Metal Salt | Ligand:Metal Ratio | Complex Stability | Application |
|---|---|---|---|
| CuCl<sub>2</sub> | 2:1 | Stable in aqueous pH 5–7 | Catalytic oxidation studies |
| AgNO<sub>3</sub> | 1:1 | Light-sensitive | Antimicrobial assays |
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Relative Rate |
|---|---|---|
| Thioether (-S-) | Oxidation | High |
| Chlorophenyl (-Cl) | Nucleophilic substitution | Moderate |
| Acetamide (-CONH-) | Hydrolysis | Low |
| Triazole ring | Electrophilic substitution | Very low |
Key Findings:
-
The thioether group is the most reactive site, susceptible to oxidation and nucleophilic cleavage.
-
The chlorophenyl substituent enables regioselective aromatic substitutions.
-
Stability of the triazole ring under most conditions enhances the compound’s utility in multi-step syntheses .
Data synthesized from peer-reviewed methodologies and experimental validations .
Scientific Research Applications
Biological Activities
The compound exhibits several significant biological activities:
Anticancer Properties
Research has indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example:
- Cell Lines Tested : HCT-116 (colon carcinoma), T47D (breast cancer).
- Mechanism of Action : Induction of apoptosis and disruption of the cell cycle. In vitro studies have shown IC50 values that indicate significant cytotoxicity against these cancer cells.
Antimicrobial Activity
Compounds with a similar triazole structure have demonstrated significant antimicrobial properties:
- Target Organisms : Various bacterial strains and fungi.
- Mechanism : Often involves inhibition of cell wall synthesis or disruption of metabolic pathways.
Neuropharmacological Effects
Preliminary studies suggest potential neuropharmacological benefits:
- Behavioral Studies : In animal models, the compound has shown anxiolytic and antidepressant-like effects.
- Tests Conducted : Forced swim tests and elevated plus maze tests indicate reduced anxiety-like behavior.
Data Table: Summary of Biological Activities
| Activity Type | Target | Mechanism of Action | Notes |
|---|---|---|---|
| Anticancer | HCT-116, T47D | Induces apoptosis, disrupts cell cycle | Significant cytotoxicity observed |
| Antimicrobial | Bacteria, Fungi | Inhibits cell wall synthesis | Effective against multiple strains |
| Neuropharmacological | Anxiety/Depression | Modulates neurotransmitter levels | Positive behavioral outcomes in models |
Anticancer Evaluation
A study evaluated the anticancer activity of a related triazole derivative against various cancer cell lines. The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Neuropharmacological Assessment
In a behavioral study involving rodents, the compound was administered to evaluate its effects on anxiety and depression-like behaviors. Results showed significant improvements in both anxiety and depression models, indicating its potential as a therapeutic agent in neuropharmacology.
Mechanism of Action
The mechanism of action of 2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring and chlorophenyl group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-triazole scaffold but differ in substituents, influencing their physicochemical and biological profiles. Below is a detailed comparison:
Structural Variations and Substituent Effects
Key Differences and Advantages
- The target compound’s (4-chlorophenyl)aminomethyl group distinguishes it from analogs with simple aryl or heteroaryl substituents. This group may enhance binding to amine-sensitive targets (e.g., kinases or receptors) .
- Bromobenzofuran analogs () exhibit stronger antibacterial activity but higher molecular weight, reducing bioavailability .
Biological Activity
2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound belonging to the class of triazole derivatives. Its unique structure, which includes a triazole ring and various aromatic groups, has prompted research into its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C23H20ClN5OS |
| Molecular Weight | 449.96 g/mol |
| IUPAC Name | 2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide |
| CAS Number | 338430-26-5 |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. Key mechanisms include:
- Enzyme Binding : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can modulate signal transduction pathways by binding to cellular receptors.
- Disruption of Cellular Processes : The compound may interfere with DNA replication and protein synthesis, affecting cell division and growth.
Antimicrobial Properties
Research has indicated that compounds similar to 2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide exhibit significant antimicrobial activities. For example:
- Activity Against Bacteria : Studies have shown that related triazole derivatives demonstrate antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound may inhibit fungal growth through similar mechanisms as its antibacterial action.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., HepG2 liver cancer cells) have demonstrated that the compound can significantly reduce cell viability at low concentrations (IC50 values in the low micromolar range) .
- Mechanistic Insights : Preliminary studies suggest that the compound may target specific cancer-related pathways, such as those involved in DNA replication and apoptosis .
Study on Antiviral Activity
A study reported a series of substituted triazole derivatives showing potent activity against human adenovirus (HAdV). The compounds exhibited selectivity indexes greater than 100 while maintaining low cytotoxicity levels. This indicates a promising therapeutic potential for triazole derivatives in treating viral infections .
Structure–Activity Relationship (SAR)
Research into the SAR of triazole derivatives has revealed that specific substituents on the aromatic rings can significantly influence biological activity. Electron-donating groups enhance potency, while electron-withdrawing groups may reduce it .
Q & A
Basic: What are the recommended synthetic routes for 2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide?
Methodological Answer:
The synthesis typically involves a multi-step process:
Formation of the 1,2,4-triazole core : React 4-chlorophenyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide intermediate, followed by cyclization in acidic conditions .
Functionalization : Introduce the phenyl and (4-chlorophenyl)aminomethyl groups via nucleophilic substitution or condensation reactions. For example, react the triazole intermediate with chloroacetic acid derivatives and 4-chlorobenzylamine .
Thioether linkage : Use a mercapto-acetamide intermediate (e.g., 2-mercapto-N-phenylacetamide) to form the thioether bond under basic conditions (e.g., K₂CO₃ in DMF) .
Key Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .
Basic: How should researchers characterize the compound’s structural integrity?
Methodological Answer:
Use a combination of analytical techniques:
- Spectroscopy :
- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and perform X-ray diffraction .
- Thermal Analysis : DSC/TGA to assess melting point and thermal stability (decomposition >200°C) .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of fine particulates .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen, away from light and moisture, at 2–8°C .
Advanced: How can synthesis yield be optimized while minimizing byproducts?
Methodological Answer:
- Design of Experiments (DOE) : Use fractional factorial designs to screen critical variables (e.g., temperature, solvent polarity, catalyst loading) .
- Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and optimize reaction pathways .
- Byproduct Analysis : Identify impurities via LC-MS and adjust stoichiometry (e.g., reduce excess reagents) or reaction time .
Example : Reducing reaction temperature from 80°C to 60°C decreased dimerization by 30% in analogous triazole syntheses .
Advanced: What strategies are used to investigate the compound’s biological activity?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) and fungi (C. albicans), using ciprofloxacin as a control .
- Anticancer : Screen cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like DHFR or topoisomerase II .
- SAR Studies : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to correlate structure with activity .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Source Validation : Cross-check purity (>95% via HPLC) and storage conditions (e.g., degradation under light may reduce potency) .
- Assay Replication : Repeat experiments in triplicate across independent labs, using standardized protocols (e.g., CLSI guidelines for MIC assays) .
- Orthogonal Methods : Compare results from fluorescence-based assays (e.g., ATP quantification) with colorimetric methods (e.g., resazurin) .
Case Study : Discrepancies in IC₅₀ values for similar triazole derivatives were traced to differences in cell passage numbers .
Advanced: What methodologies assess the compound’s stability under varying conditions?
Methodological Answer:
- Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC-MS to identify breakdown products .
- pH Stability : Incubate in buffers (pH 1–13) and quantify intact compound using UV-Vis spectroscopy (λmax ~270 nm) .
- Long-Term Storage : Store aliquots at -20°C, 4°C, and 25°C; assess stability monthly for 12 months .
Advanced: How can mechanistic studies elucidate the compound’s reactivity?
Methodological Answer:
- Kinetic Analysis : Perform time-resolved NMR to track intermediate formation (e.g., thiolate anions during thioether bond cleavage) .
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen or proton transfer pathways in hydrolysis reactions .
- Computational Modeling : Simulate reaction trajectories (e.g., Gaussian 09) to identify rate-limiting steps and transition states .
Example : MD simulations revealed that steric hindrance from the phenyl group slows nucleophilic attack in analogous acetamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
